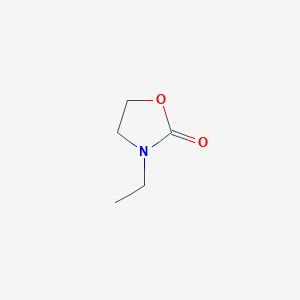

5-hydroxycyclopent-1-ene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxycyclopent-1-ene-1-carbonitrile, also known as 5-HCCN, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying biochemical and physiological effects.

Applications De Recherche Scientifique

5-hydroxycyclopent-1-ene-1-carbonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-hydroxycyclopent-2-ene-1-carbonitrile. It has also been used in the synthesis of polymers, such as poly(5-hydroxycyclopent-1-ene-1-carbonitrile). Additionally, 5-hydroxycyclopent-1-ene-1-carbonitrile has been used to study the effects of oxidative stress in cells and the potential for it to be used as an antioxidant.

Mécanisme D'action

The mechanism of action of 5-hydroxycyclopent-1-ene-1-carbonitrile is not completely understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This scavenging activity helps to protect cells from oxidative damage. Additionally, 5-hydroxycyclopent-1-ene-1-carbonitrile may have anti-inflammatory and anti-apoptotic effects, which could be beneficial in the treatment of certain diseases.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-hydroxycyclopent-1-ene-1-carbonitrile have been studied in various organisms. In mice, the compound has been shown to reduce oxidative damage and inflammation in the liver and kidney. Additionally, 5-hydroxycyclopent-1-ene-1-carbonitrile has been shown to reduce the levels of certain biomarkers, such as malondialdehyde (MDA) and nitric oxide (NO), which are associated with oxidative stress. In humans, the compound has been shown to reduce the levels of certain inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-hydroxycyclopent-1-ene-1-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized from readily available precursors. Additionally, it is a relatively non-toxic compound and is not known to cause any adverse effects in humans or animals. However, there are some limitations to the use of 5-hydroxycyclopent-1-ene-1-carbonitrile in laboratory experiments. For example, the compound is relatively unstable and may degrade over time. Additionally, the compound has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for the use of 5-hydroxycyclopent-1-ene-1-carbonitrile in scientific research. One potential application is in the development of new antioxidant therapies for the treatment of various diseases. Additionally, the compound could be used in the development of new polymers for a variety of applications, such as drug delivery or tissue engineering. Additionally, the compound could be used in the development of new methods for the synthesis of other compounds, such as pharmaceuticals or industrial chemicals. Finally, the compound could be used to study the effects of oxidative stress on cells and to develop new strategies for the prevention of oxidative damage.

Méthodes De Synthèse

The synthesis of 5-hydroxycyclopent-1-ene-1-carbonitrile typically involves an aldol condensation reaction between 5-hydroxycyclopentanone and cyanide. This reaction is typically carried out in a solvent, such as methanol, at room temperature. In the first step, a carbonyl compound reacts with a base to form an enolate. This enolate then reacts with the cyanide to form the desired product. The reaction is typically complete within a few hours.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 5-hydroxycyclopent-1-ene-1-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Acrylonitrile", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Chloroform", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acrylonitrile in the presence of sulfuric acid to form 5-cyanocyclopent-1-ene.", "Step 2: 5-cyanocyclopent-1-ene is then treated with hydrogen peroxide and sodium hydroxide to form 5-hydroxycyclopent-1-ene-1-carboxylic acid.", "Step 3: The carboxylic acid is then reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 4: The alcohol is then converted to the desired nitrile by reaction with chloroform and sodium bicarbonate." ] } | |

Numéro CAS |

106924-48-5 |

Nom du produit |

5-hydroxycyclopent-1-ene-1-carbonitrile |

Formule moléculaire |

C6H7NO |

Poids moléculaire |

109.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.